molecular formula C9H9NO2S2 B8570071 5-methyl-1-benzothiophene-2-sulfonamide

5-methyl-1-benzothiophene-2-sulfonamide

Cat. No.: B8570071
M. Wt: 227.3 g/mol
InChI Key: PKWCBMGRIFNCGH-UHFFFAOYSA-N
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Description

5-methyl-1-benzothiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with a sulfonamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

5-methyl-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C9H9NO2S2/c1-6-2-3-8-7(4-6)5-9(13-8)14(10,11)12/h2-5H,1H3,(H2,10,11,12)

InChI Key

PKWCBMGRIFNCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-benzothiophene-2-sulfonamide typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .

Scientific Research Applications

5-methyl-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of enzyme activity. The thiophene ring can interact with various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-benzothiophene-2-sulfonamide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. The sulfonamide group also contributes to its potential as a pharmaceutical agent .

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